Cas no 1384603-79-5 (2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile)

1384603-79-5 structure
Productnaam:2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile
CAS-nummer:1384603-79-5
MF:C19H12FN3O2
MW:333.315887451172
MDL:MFCD32710886
CID:5667926
PubChem ID:72133759
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile Chemische en fysische eigenschappen
Naam en identificatie
-
- CS-0243998
- 1384603-79-5
- EN300-27080574
- Z1216006706
- AKOS033169657
- 2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile
- 2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3 -oxobutanenitrile
- 2-Benzoxazoleacetonitrile, α-[2-(5-fluoro-1H-indol-3-yl)acetyl]-
-
- MDL: MFCD32710886
- Inchi: 1S/C19H12FN3O2/c20-12-5-6-15-13(8-12)11(10-22-15)7-17(24)14(9-21)19-23-16-3-1-2-4-18(16)25-19/h1-6,8,10,14,22H,7H2
- InChI-sleutel: SRAQHXDKHDOESK-UHFFFAOYSA-N
- LACHT: FC1C=CC2=C(C=1)C(=CN2)CC(C(C#N)C1=NC2C=CC=CC=2O1)=O
Berekende eigenschappen
- Exacte massa: 333.09135480g/mol
- Monoisotopische massa: 333.09135480g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 562
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 82.7Ų
- XLogP3: 3.2
Experimentele eigenschappen
- Dichtheid: 1.424±0.06 g/cm3(Predicted)
- Kookpunt: 520.2±50.0 °C(Predicted)
- pka: 16.23±0.30(Predicted)
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27080574-1g |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
1384603-79-5 | 95% | 1g |
$1057.0 | 2023-09-11 | |
Enamine | EN300-27080574-10.0g |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
1384603-79-5 | 95% | 10g |
$4545.0 | 2023-06-01 | |
Enamine | EN300-27080574-0.1g |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
1384603-79-5 | 95% | 0.1g |
$366.0 | 2023-09-11 | |
Enamine | EN300-27080574-0.05g |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
1384603-79-5 | 95% | 0.05g |
$245.0 | 2023-09-11 | |
1PlusChem | 1P028RZM-100mg |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
1384603-79-5 | 95% | 100mg |
$515.00 | 2024-06-21 | |
1PlusChem | 1P028RZM-250mg |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
1384603-79-5 | 95% | 250mg |
$710.00 | 2024-06-21 | |
1PlusChem | 1P028RZM-50mg |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
1384603-79-5 | 95% | 50mg |
$354.00 | 2024-06-21 | |
Enamine | EN300-27080574-1.0g |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
1384603-79-5 | 95% | 1g |
$1057.0 | 2023-06-01 | |
Enamine | EN300-27080574-2.5g |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
1384603-79-5 | 95% | 2.5g |
$2071.0 | 2023-09-11 | |
Enamine | EN300-27080574-5.0g |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile |
1384603-79-5 | 95% | 5g |
$3065.0 | 2023-06-01 |
2-(1,3-benzoxazol-2-yl)-4-(5-fluoro-1H-indol-3-yl)-3-oxobutanenitrile Gerelateerde literatuur
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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